molecular formula HKO8S2 B1261967 Potassium hydrogenpersulfate

Potassium hydrogenpersulfate

Cat. No.: B1261967
M. Wt: 232.24 g/mol
InChI Key: HDMGAZBPFLDBCX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance in Modern Chemical Research

The importance of potassium hydrogenpersulfate in modern chemical research is primarily rooted in its role as a versatile, cost-effective, and environmentally benign oxidizing agent. nih.govresearchgate.net Its adoption aligns with the principles of green chemistry, which advocate for the development of sustainable and non-polluting chemical processes. nih.govresearchgate.net Unlike many traditional oxidants like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇), Oxone® does not produce toxic heavy metal byproducts. nih.gov Its byproducts are non-hazardous sulfate (B86663) salts, which pose a minimal threat to aquatic life upon proper neutralization. researchgate.net

In the realm of organic synthesis, this compound is extensively employed for a multitude of oxidative transformations. wikipedia.orgresearchgate.net It is recognized as an efficient single oxygen-atom donor due to the nonsymmetrical O-O bond in the peroxymonosulfate (B1194676) anion (HSO₅⁻), which is cleaved heterolytically during oxidation reactions. researchgate.net Key applications include:

Oxidation of functional groups : It effectively oxidizes aldehydes to carboxylic acids, sulfides to sulfoxides and subsequently to sulfones, tertiary amines to amine oxides, and phosphines to phosphine (B1218219) oxides. wikipedia.orgresearchgate.net

Epoxidation of Alkenes : In conjunction with a ketone, typically acetone, Oxone® generates dioxiranes in situ. wikipedia.orgresearchgate.net These dioxiranes are powerful and versatile oxidizing agents capable of epoxidizing a wide range of alkenes, including unreactive ones. researchgate.netresearchgate.net This method presents a safer and more economical alternative to other epoxidizing agents like m-chloroperoxybenzoic acid (mCPBA). researchgate.net

C-H Functionalization : The reagent has been successfully used in the C-H functionalization of heterocyclic compounds, a vital process in the synthesis of complex molecules for pharmaceuticals and agrochemicals. researchgate.net

Halogenation : Combined with halide salts, Oxone® provides a source of electrophilic halogens (X⁺), facilitating the halogenation of various organic substrates, particularly electron-rich aromatic rings. taylorandfrancis.com

Beyond organic synthesis, its strong oxidizing power, with a standard electrode potential of +1.81 V for the HSO₅⁻/HSO₄⁻ couple, makes it useful in other areas. wikipedia.org It is used as a chlorine-free "shock" treatment for disinfecting swimming pools and spas, in the etching of printed circuit boards, and for the delignification of wood. wikipedia.orgmade-in-china.com The compound also serves as a radical initiator in the plastics industry for polymerization reactions. wikipedia.org

The following table summarizes some of the key oxidative transformations mediated by this compound (Oxone®).

Substrate Product Reaction Type
AldehydeCarboxylic AcidOxidation
AlkeneEpoxideEpoxidation (via dioxirane)
Sulfide (B99878)SulfoneOxidation
Tertiary AmineAmine OxideOxidation
AcridineAcridine-N-oxideOxidation
2-Iodobenzoic acid2-Iodoxybenzoic acid (IBX)Oxidation

Historical Trajectory of Research Development

While potassium persulfate (K₂S₂O₈) has been produced commercially since at least the mid-20th century, with companies like Mitsubishi Gas Chemical beginning its production in 1951, the widespread academic and industrial application of its peroxy-monosulfate counterpart (KHSO₅) as Oxone® is a more recent development. mgc.co.jp The initial industrial preparation methods for potassium peroxymonosulfate composite salt involved the anodic oxidation of sulfuric acid to generate peroxydisulfuric acid, which was then hydrolyzed and neutralized. google.com Over time, more direct synthesis routes involving the reaction of hydrogen peroxide with oleum (B3057394) or sulfuric acid, followed by neutralization with potassium hydroxide (B78521), have been developed, making the reagent more accessible for large-scale use. google.com

The trajectory of research into this compound's applications has seen a significant surge over the past few decades, driven by the increasing demand for green and sustainable chemical methodologies. nih.gov Early research focused on its basic oxidative properties, but its potential was fully realized with the discovery of its ability to generate highly reactive dioxiranes from ketones. researchgate.net This discovery opened the door to a wide range of selective oxidation reactions that were previously difficult to achieve.

The growing body of research is marked by comprehensive reviews that have cataloged its expanding applications. A notable review in 2013 by the Hussain group in Chemical Reviews compiled the extensive uses of Oxone® in synthetic chemistry, solidifying its status as a versatile reagent. researchgate.net Research published since then has continued to build on this foundation, exploring new catalytic systems and reaction protocols. researchgate.net For instance, recent developments include its use in the synthesis of complex heterocyclic compounds, the development of metal-free oxidation systems, and its application in mechanochemical reactions. taylorandfrancis.comnih.govresearchgate.net The continuous exploration of Oxone® chemistry highlights its enduring importance and the ongoing effort to harness its oxidative power in novel and efficient ways. cabidigitallibrary.org

Properties

Molecular Formula

HKO8S2

Molecular Weight

232.24 g/mol

IUPAC Name

potassium;sulfooxy sulfate

InChI

InChI=1S/K.H2O8S2/c;1-9(2,3)7-8-10(4,5)6/h;(H,1,2,3)(H,4,5,6)/q+1;/p-1

InChI Key

HDMGAZBPFLDBCX-UHFFFAOYSA-M

Canonical SMILES

OS(=O)(=O)OOS(=O)(=O)[O-].[K+]

Synonyms

caroate
oxone
peroxymonosulfuric acid potassium salt
potassium hydrogen persulfate
potassium peroxomonosulfate
potassium peroxymonosulfuric acid

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Potassium Hydrogenpersulfate

Electrochemical Synthesis Pathways

Electrochemical synthesis offers a direct route to persulfates through the anodic oxidation of sulfate (B86663) solutions. sjctni.edursc.org This process, conducted in an electrolytic cell, utilizes electrical energy to drive the formation of the peroxydisulfate (B1198043) bond. gamry.com

2 KHSO₄ → K₂S₂O₈ + H₂ wikipedia.orgatamankimya.com

The selection of electrode material is critical; while various conducting materials can be used, inert electrodes like platinum are often preferred to prevent unwanted side reactions. sjctni.edu The process is typically carried out in a saturated solution of potassium bisulfate in sulfuric acid to favor the formation of persulfate over the competing oxidation of water. sjctni.edu

Anodic oxidation is a recognized industrial method for preparing potassium peroxymonosulfate (B1194676) composite salts. google.com This involves the electrolysis of sulfuric acid to produce peroxydisulfuric acid, which is then hydrolyzed to peroxymonosulfuric acid. Subsequent addition of a potassium source, such as potassium carbonate, yields the final product. google.com

Chemical Oxidation Routes

Chemical oxidation methods provide an alternative to electrochemical synthesis, often involving the reaction of hydrogen peroxide with sulfur-containing compounds. One of the most common methods for producing potassium hydrogenpersulfate is through the use of Caro's acid (peroxymonosulfuric acid, H₂SO₅).

Caro's acid is typically generated in situ by reacting concentrated hydrogen peroxide with fuming sulfuric acid (oleum) or concentrated sulfuric acid. google.comchemicalbook.comwikipedia.org The resulting Caro's acid is then neutralized with a potassium base, such as potassium hydroxide (B78521) or potassium carbonate, to produce this compound. google.comatamanchemicals.comsciencemadness.org

A notable product derived from this process is "Oxone," a stable, commercially available triple salt with the formula 2KHSO₅·KHSO₄·K₂SO₄. wikipedia.orgatamanchemicals.comfengchengroup.com This formulation provides a longer shelf life compared to pure this compound. wikipedia.orgatamanchemicals.com The reaction to form the triple salt involves careful neutralization of the peroxysulfuric acid solution with potassium hydroxide, leading to its crystallization. wikipedia.org

Another chemical route involves the reaction of potassium persulfate (K₂S₂O₈) with sulfuric acid. sciencemadness.org Additionally, adding potassium bisulfate (KHSO₄) to a solution of the more soluble ammonium (B1175870) peroxydisulfate ((NH₄)₂S₂O₈) can also yield potassium persulfate. wikipedia.orgatamankimya.comatamanchemicals.comatamanchemicals.com In principle, the chemical oxidation of potassium sulfate with fluorine can also produce potassium persulfate. wikipedia.orgatamankimya.comatamanchemicals.comatamanchemicals.com

Industrial-Scale Synthetic Approaches and Feasibility

On an industrial scale, both electrochemical and chemical oxidation methods are employed for the production of this compound and its derivatives. The choice of method often depends on factors like energy costs, raw material availability, and desired product purity.

The fuming sulfuric acid method is a primary approach for the industrial preparation of this compound compound salts. patsnap.com This involves the reaction of high-concentration fuming sulfuric acid with a substance like potassium peroxydisulfate, which then hydrolyzes to form potassium peroxymonosulfate. patsnap.com This method is considered advantageous as the reactions are milder and generate less heat compared to using high-concentration hydrogen peroxide, thus reducing potential hazards. patsnap.com

Industrial processes often focus on producing the stable triple salt, Oxone (2KHSO₅·KHSO₄·K₂SO₄). google.com The production process involves reacting Caro's acid with a basic potassium compound. google.com To achieve a commercially viable and continuous operation, maintaining a high ratio of H₂SO₅ to H₂SO₄ and minimizing decomposition losses of H₂SO₅ are critical. google.com Process parameters such as reaction temperature, concentration of reactants, and vacuum pressure during crystallization are carefully controlled to optimize yield and product quality. google.comgoogle.com.pg For instance, a process might involve reacting oleum (B3057394) with hydrogen peroxide to form Caro's acid, followed by partial neutralization and vacuum crystallization at a controlled temperature to isolate the triple salt. google.com

The table below outlines a typical industrial process for producing potassium monopersulfate triple salt using oleum.

StepProcessKey Parameters
1Caro's Acid FormationReaction of oleum (60-70% SO₃) with hydrogen peroxide (65-75% H₂O₂) at 5-25°C. google.com
2NeutralizationReaction of Caro's acid with a basic potassium compound. google.com
3CrystallizationEvaporation of water under vacuum at 15-35°C to form crystals. google.com
4DryingDrying the product at a temperature below 90°C, preferably below 70°C. google.com.pg

Control of Product Stability and Formulation

The stability of this compound is a crucial factor, particularly for its storage and commercial use. Pure this compound (KHSO₅) is known to be unstable. atamanchemicals.comsciencemadness.org For this reason, it is most commonly available as the more stable triple salt, 2KHSO₅·KHSO₄·K₂SO₄, known commercially as Oxone. wikipedia.orgatamanchemicals.comfengchengroup.com This formulation exhibits good shelf-life, with less than a 1% loss of its oxidizing power per month. wikipedia.org

To enhance stability, especially in formulated products, various additives can be incorporated. For instance, basic magnesium compounds like magnesium carbonate can be added to the potassium monopersulfate salt mixture. google.com This treatment helps to create a storage-stable product. google.com In some formulations, stabilizers such as sodium acid pyrophosphate and sodium pyrophosphate are added during the manufacturing process before neutralization and crystallization. patsnap.com Another patent describes the use of carbonates, such as magnesium carbonate or calcium carbonate, as stabilizers, added at 0.5-9% of the weight of the potassium monopersulfate. google.com

The physical form of the product also plays a role in its stability and handling. Commercial products are typically free-flowing, white, granular solids. fengchengroup.com The manufacturing process is designed to produce crystals that are substantially cavity-free and moisture-resistant, which contributes to their stability. google.com Proper storage in a cool, dry place and in a tightly closed container is essential to prevent decomposition. fengchengroup.comfjmlchem.com

The table below summarizes various stabilizers and their effects on this compound formulations.

StabilizerFunctionReference
Magnesium CarbonatePrevents caking, enhances storage stability google.comgoogle.com
Sodium Acid PyrophosphateStabilizes during production patsnap.com
Sodium PyrophosphateStabilizes during production patsnap.com
Calcium CarbonateStabilizer google.com

Mechanistic Investigations of Potassium Hydrogenpersulfate Reactivity

Radical Generation and Pathways

The oxidative power of potassium hydrogenpersulfate is often harnessed through its decomposition to generate highly reactive radical species. The formation of these radicals can be initiated by various activation methods, including thermal treatment, UV radiation, and transition metal catalysis. frontiersin.orgmdpi.com

The primary radical species generated from this compound (peroxymonosulfate, PMS) is the sulfate (B86663) radical (SO₄•⁻). The activation of PMS involves the cleavage of the peroxide O-O bond. frontiersin.orgnih.gov This can be achieved through energy input, such as heat or UV radiation, which causes homolytic fission of the O-O bond. nih.gov

Activation of PMS can also be accomplished through catalytic processes involving transition metals. mdpi.com In this pathway, the metal catalyst facilitates the cleavage of the O-O bond, leading to the formation of a sulfate radical and a hydroxyl radical. mdpi.com The general representation of metal-catalyzed PMS activation is as follows:

Mⁿ⁺ + HSO₅⁻ → M⁽ⁿ⁺¹⁾⁺ + SO₄•⁻ + OH⁻

The generated sulfate radical is a potent oxidant with a high redox potential, enabling it to react with a wide range of organic and inorganic compounds. chemicalbook.com

While the primary radical formed is the sulfate radical, hydroxyl radicals (•OH) can be generated through secondary reactions. nih.gov In aqueous solutions, sulfate radicals can react with water or hydroxide (B78521) ions to produce hydroxyl radicals. nih.govchemicalbook.com

SO₄•⁻ + H₂O → HSO₄⁻ + •OH SO₄•⁻ + OH⁻ → SO₄²⁻ + •OH

Oxygen-Oxygen Bond Cleavage Mechanisms

The cleavage of the oxygen-oxygen (O-O) bond in the peroxymonosulfate (B1194676) anion (HSO₅⁻) is a critical step in its activation and subsequent oxidative reactions. This cleavage can proceed through two primary mechanisms: homolytic and heterolytic cleavage.

Homolytic Cleavage: This mechanism involves the symmetrical breaking of the O-O bond, where each oxygen atom retains one of the bonding electrons. This process results in the formation of two radical species. In the case of peroxymonosulfate, homolytic cleavage yields a sulfate radical (SO₄•⁻) and a hydroxyl radical (•OH). This pathway is typically induced by energy-intensive methods like thermal or UV activation. nih.gov

Heterolytic Cleavage: In contrast, heterolytic cleavage involves the asymmetrical breaking of the O-O bond, where one oxygen atom retains both bonding electrons, leading to the formation of ions. wikipedia.org In the context of reactions with certain substrates or catalysts, the O-O bond in this compound can break heterolytically. For instance, in the reaction with a ruthenium(III) complex, the cleavage of the O-O bond is proposed to be heterolytic, resulting in the formation of a high-valent ruthenium-oxo species. nih.gov

The dominant cleavage mechanism is influenced by the reaction conditions, including the presence of catalysts, the solvent, and the nature of the substrate.

Electron Transfer Processes in Oxidative Reactions

The oxidative power of this compound is fundamentally rooted in electron transfer processes. wikipedia.org In these reactions, this compound or the radicals derived from it act as electron acceptors (oxidizing agents), while the substrate acts as an electron donor (reducing agent).

The transfer of electrons can occur through two main pathways:

Outer-Sphere Electron Transfer: In this mechanism, the electron transfer occurs without the formation of a direct bond between the oxidant and the substrate. The electron "jumps" from the highest occupied molecular orbital (HOMO) of the substrate to the lowest unoccupied molecular orbital (LUMO) of the oxidant. jcsp.org.pk This process is often observed in the oxidation of metal ions and certain organic molecules.

Inner-Sphere Electron Transfer: This pathway involves the formation of a transient intermediate complex where the oxidant and the substrate are directly coordinated. The electron transfer then occurs within this complex. This mechanism is often implicated in reactions catalyzed by transition metals.

Recent studies have also highlighted the importance of proton-coupled electron transfer (PCET) in peroxide activation at solid-water interfaces. nih.gov In these systems, the transfer of an electron is coupled with the transfer of a proton, which can significantly influence the reaction thermodynamics and kinetics. nih.gov This is particularly relevant in heterogeneous catalysis where the surface of a solid material mediates the reaction.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of this compound. These methods provide detailed insights into reaction pathways, transition states, and the electronic structure of intermediates that are often difficult to characterize experimentally. researchgate.netnih.gov

DFT calculations allow researchers to map out the potential energy surface of a reaction, identifying the most energetically favorable pathways. mdpi.com For reactions involving this compound, DFT has been used to:

Investigate Radical Formation: DFT studies can model the homolytic and heterolytic cleavage of the O-O bond, providing activation energies for these processes under different conditions. This helps in understanding how various activators (e.g., heat, UV, metal ions) promote radical generation. rsc.orgmdpi.com

Elucidate Oxidation Mechanisms: By calculating the energies of reactants, intermediates, transition states, and products, DFT can help distinguish between different proposed mechanisms, such as radical-mediated oxidation versus direct electron transfer. nih.gov

Predict Reaction Selectivity: DFT can be employed to understand the factors controlling the selectivity of oxidation reactions. For example, in the epoxidation of alkenes, DFT calculations can help explain why certain diastereomers or enantiomers are formed preferentially.

Interactive Data Table: Key Mechanistic Aspects of this compound Reactivity

Mechanistic AspectDescriptionKey Findings from Research
Sulfate Radical (SO₄•⁻) Formation Primary radical generated from the activation of the peroxymonosulfate (HSO₅⁻) ion.Activation can be achieved via heat, UV, or metal catalysis, leading to the cleavage of the O-O bond. frontiersin.orgmdpi.comnih.gov
Hydroxyl Radical (•OH) Formation Generated from secondary reactions of sulfate radicals with water or hydroxide ions.Contributes to the overall oxidative capacity of the system, leading to more complex reaction pathways. nih.govchemicalbook.comnih.gov
O-O Bond Cleavage Can occur via homolytic (radical formation) or heterolytic (ion formation) pathways.The mechanism is dependent on reaction conditions and the presence of catalysts. nih.govwikipedia.orgnih.gov
Electron Transfer The fundamental process in oxidation reactions involving this compound.Can proceed through outer-sphere or inner-sphere mechanisms, with proton-coupled electron transfer being significant in some systems. wikipedia.orgjcsp.org.pknih.gov
DFT Studies Computational method used to investigate reaction pathways and mechanisms.Provides insights into activation energies, transition states, and reaction selectivity. nih.govmdpi.comrsc.orgmdpi.com

Influence of Reaction Conditions on Mechanistic Pathways

The mechanistic pathways of reactions involving this compound are highly sensitive to the reaction conditions, with pH being one of the most critical factors. The pH of the medium dictates the speciation of the reactive oxygen species (ROS) generated and, consequently, the dominant reaction mechanism.

pH Effects on Oxidative Potential and Radical Speciation

The oxidative potential of the system and the type of radical species produced from the activation of peroxymonosulfate (HSO₅⁻) are strongly pH-dependent. The standard reduction potential of peroxymonosulfate is high, around +1.81 V for the half-reaction generating hydrogen sulfate at pH=0. atamankimya.com However, the effective oxidizing power and the nature of the reactive species change significantly with pH. nih.govquora.com

In acidic to neutral conditions (pH < 7), the dominant radical species formed upon activation of peroxymonosulfate is the sulfate radical (SO₄•⁻). researchgate.netwiley.com The sulfate radical is a potent oxidant with a standard redox potential estimated to be in the range of 2.5–3.1 V. mdpi.commdpi.com It is known to react primarily through electron transfer mechanisms. acs.org

As the pH increases into the alkaline range (pH > 9), the reaction landscape shifts. mdpi.com The sulfate radical (SO₄•⁻) can react with hydroxide ions (OH⁻) to generate the hydroxyl radical (•OH), as shown in the equation below. mdpi.com

SO₄•⁻ + OH⁻ → SO₄²⁻ + •OH

The hydroxyl radical is also a very strong oxidant (E⁰ = 2.7 V) but can be less selective than the sulfate radical, reacting via hydrogen abstraction in addition to electron transfer. mdpi.comacs.org Therefore, in alkaline solutions, a mixture of SO₄•⁻ and •OH can coexist, with •OH becoming the predominant species at very high pH. wiley.commdpi.com

Furthermore, under certain alkaline conditions (typically pH > 9), peroxymonosulfate can undergo self-decomposition to produce singlet oxygen (¹O₂), a non-radical but still reactive species. researchgate.netresearchgate.net The speciation of peroxymonosulfate itself also changes with pH, with the pKa for the dissociation of HSO₅⁻ to SO₅²⁻ being approximately 9.4. mdpi.comrsc.org This change in the precursor species can influence the activation process and the subsequent radical generation pathways.

The following table summarizes the dominant reactive oxygen species generated from the activation of this compound at different pH ranges.

Table 2: Influence of pH on Radical Speciation from this compound Activation

pH Range Dominant Reactive Oxygen Species Predominant Reaction Mechanism
Acidic (pH < 7) Sulfate Radical (SO₄•⁻) Electron Transfer
Neutral to Mildly Alkaline (pH 7-9) Sulfate Radical (SO₄•⁻), Hydroxyl Radical (•OH) Mixed Electron Transfer and Hydrogen Abstraction
Alkaline (pH > 9) Hydroxyl Radical (•OH), Singlet Oxygen (¹O₂) Hydrogen Abstraction, Electrophilic Addition

This table illustrates the shift in dominant reactive species and reaction mechanisms with changing pH, based on findings from various studies. researchgate.netwiley.commdpi.comresearchgate.net

This pH-dependent shift in radical speciation has profound implications for the reaction mechanism and the selectivity of the oxidation process. For example, the degradation of certain pollutants may be more efficient in acidic conditions where the highly reactive sulfate radical is dominant, while for others, the reactivity of the hydroxyl radical in alkaline media may be more favorable. wiley.commdpi.com

Advanced Applications in Organic Synthesis

Chemoselective Oxidation Reactions

Potassium hydrogenpersulfate exhibits remarkable chemoselectivity, enabling the targeted oxidation of specific functional groups within complex molecules.

Sulfide (B99878) to Sulfone and Sulfoxide (B87167) Transformations

The oxidation of sulfides to sulfoxides and sulfones is a fundamental transformation in organic chemistry, and this compound has proven to be a highly effective reagent for this purpose. atamanchemicals.comwikipedia.orgatamanchemicals.comatamankimya.com The reaction's outcome can often be controlled by the stoichiometry of the oxidant used. The conversion of a sulfide to a sulfoxide is generally much faster than the subsequent oxidation of the sulfoxide to a sulfone. atamanchemicals.com This kinetic difference allows for the selective synthesis of sulfoxides by using one equivalent of the oxidant. atamanchemicals.com Conversely, employing two equivalents of this compound typically leads to the formation of the corresponding sulfone. atamanchemicals.comwikipedia.org

The choice of solvent can also play a crucial role in determining the product selectivity. rsc.org For instance, in some systems, the use of ethanol (B145695) as a solvent favors the formation of sulfoxides in excellent yields, while conducting the reaction in water can lead almost exclusively to the sulfone. rsc.org This solvent-dependent selectivity provides a valuable tool for chemists to fine-tune the oxidation process.

Furthermore, the combination of this compound with other reagents can enhance selectivity. For example, the Oxone®-KBr combination can be used for the chemoselective oxidation of sulfides to sulfoxides. yccskarad.com The proposed mechanism suggests the in-situ generation of Br⁺ ions, which selectively attack the sulfur atom to form a sulfenyl bromide intermediate that is then hydrolyzed to the sulfoxide. yccskarad.com

Table 1: Oxidation of Sulfides with this compound

Starting MaterialReagentConditionsProductYieldReference
ThioanisoleOxone®, KBraq. Acetonitrile, rt, 10 minMethyl phenyl sulfoxideHigh yccskarad.com
Various SulfidesOxone®EthanolCorresponding SulfoxidesExcellent rsc.org
Various SulfidesOxone®WaterCorresponding SulfonesExcellent rsc.org
4-Substituted ThianesPotassium Peroxymonosulfate (B1194676)-Corresponding Sulfoxides- acs.org

Alkene Epoxidation and Diol Formation

This compound is a valuable reagent for the oxidation of alkenes, leading to the formation of epoxides and, in some cases, diols. libretexts.org The epoxidation of terminal alkenes is a common application. atamanchemicals.comwikipedia.org The reaction is believed to proceed via an electrophilic oxygen transfer from the peroxymonosulfate to the alkene double bond. rsc.org

The pH of the reaction medium can significantly influence the outcome. In acidic conditions (pH 2-3), the initially formed epoxide may be unstable and undergo ring-opening, while performing the reaction at a controlled pH of 6 often leads to stable epoxides in good yields. acs.orgerowid.org For water-soluble olefins, the reaction can be carried out in water without the need for an organic co-solvent. acs.orgerowid.org

In some cases, the reaction can proceed further to yield diols. acs.orgnih.gov This can occur through the ring-opening of the epoxide intermediate. rsc.org Iron complexes have been used to catalyze the cis-dihydroxylation of a variety of alkenes with this compound, affording cis-diol products in good yields. acs.orgnih.gov This method is applicable to both electron-rich and electron-deficient alkenes. acs.org

Table 2: Alkene Oxidation with this compound

Starting MaterialReagent/CatalystConditionsProductYieldReference
CyclohepteneKHSO₅pH 61,2-EpoxycycloheptaneGood acs.org
Sorbic acidOxone®Water, pH 64,5-Epoxy-2-hexenoic acid- acs.orgerowid.org
Electron-rich alkenes (e.g., cyclooctene, styrenes)Oxone®, [FeIII(L-N4Me2)Cl2]+Room temperature, 5 mincis-DiolsUp to 67% acs.orgnih.gov
Electron-deficient alkenes (e.g., α,β-unsaturated esters)Oxone®, [FeIII(L-N4Me2)Cl2]+Room temperature, 5 mincis-DiolsUp to 99% acs.orgnih.gov

Amine Oxidation Pathways

This compound can oxidize various types of amines, leading to a range of products depending on the substrate and reaction conditions. Tertiary amines are typically oxidized to their corresponding amine oxides. atamanchemicals.comwikipedia.org The oxidation of primary and secondary amines can follow different pathways.

Primary n-alkyl amines can be oxidized to the corresponding carboxylic acids. mdma.ch For example, 2-phenylethylamine is converted to phenylacetic acid. mdma.ch In contrast, cycloalkylamines like cyclohexylamine (B46788) can be oxidized to the corresponding nitroso compound. mdma.ch Under certain conditions, primary aromatic amines can be converted to the corresponding nitro compounds. researchgate.net

Secondary amines have been oxidized to nitroxides in buffered aqueous solutions. researchgate.net When supported on silica (B1680970) or alumina, this compound can selectively oxidize primary and secondary amines to hydroxylamines. researchgate.net A cobalt(II)/Oxone system has been developed for the oxidative C-N cleavage of secondary amides to yield primary amides, a transformation that is typically challenging. rsc.org

Table 3: Amine Oxidation with this compound

Starting MaterialReagent/CatalystConditionsProductReference
Tertiary AminesOxone®-Amine Oxides atamanchemicals.comwikipedia.org
2-PhenylethylamineKHSO₅-KHSO₄-K₂SO₄ mixture-Phenylacetic acid mdma.ch
CyclohexylamineKHSO₅-KHSO₄-K₂SO₄ mixture-Nitroso compound mdma.ch
Secondary AminesOxone®Aqueous buffered solution, 0 °CNitroxides researchgate.net
Secondary AmidesCo(II)/Oxone®-Primary Amides rsc.org

Aldehyde to Carboxylic Acid/Ester Conversions

This compound provides a mild and efficient method for the oxidation of aldehydes to carboxylic acids. organic-chemistry.orgcapes.gov.bracs.orgresearchgate.net This protocol works well for both aromatic and aliphatic aldehydes, often in high yields, particularly when dimethylformamide (DMF) is used as the solvent. organic-chemistry.org

A significant advantage of using this compound is the ability to directly convert aldehydes to esters in the presence of alcoholic solvents. organic-chemistry.orgcapes.gov.bracs.orgresearchgate.net This one-step oxidative esterification offers a valuable alternative to traditional multi-step procedures. For example, the oxidation of benzaldehyde (B42025) in methanol (B129727) yields the methyl ester instead of benzoic acid. acs.org This transformation has been successfully applied to a variety of aryl and alkyl aldehydes to produce their corresponding methyl, ethyl, and isopropyl esters in high yields. organic-chemistry.org The proposed mechanism for this conversion involves a Baeyer-Villiger type oxidation. organic-chemistry.org

Table 4: Oxidation of Aldehydes with this compound

Starting MaterialReagentSolventProductYieldReference
Aromatic and Aliphatic AldehydesOxone®DMFCarboxylic AcidsHigh organic-chemistry.org
BenzaldehydeOxone®MethanolMethyl BenzoateHigh acs.org
Aryl and Alkyl AldehydesOxone®Various AlcoholsCorresponding EstersHigh organic-chemistry.org
Heterocyclic AldehydesOxone®, In(OTf)₃MethanolMethyl EstersModerate to Good scirp.org

Catalysis in Organic Transformations

Beyond its role as a stoichiometric oxidant, the components of Oxone®, particularly potassium hydrogen sulfate (B86663) (KHSO₄), can act as an acidic catalyst in various organic reactions. researchgate.net

Acidic Catalysis in Heterocyclic Synthesis

Potassium hydrogen sulfate (KHSO₄), a component of the Oxone® triple salt, is an inexpensive, eco-friendly, and easy-to-handle solid acid catalyst. researchgate.net It has been effectively utilized in the synthesis of various heterocyclic compounds. mdpi.com The acidic nature of KHSO₄ can promote cyclization and condensation reactions that are crucial for the formation of heterocyclic rings. mdpi.com Its use as a heterogeneous catalyst simplifies product purification and allows for potential catalyst recycling, aligning with the principles of green chemistry. researchgate.net The versatility of Oxone®-mediated reactions has been demonstrated in the synthesis of a wide array of N-, O-, and chalcogen-containing heterocycles through diverse synthetic strategies. mdpi.comresearchgate.netnih.gov

Catalytic Generation of Hypervalent Iodine Reagents

This compound, commercially known as Oxone, serves as a powerful and efficient terminal oxidant for the in situ generation of hypervalent iodine(III) and iodine(V) reagents from catalytic amounts of iodoarenes. rsc.orgorganic-chemistry.org This catalytic approach is a cornerstone of modern hypervalent iodine chemistry, offering a more sustainable and atom-economical alternative to using stoichiometric amounts of these reagents. d-nb.info

The general mechanism involves the oxidation of a precursor, such as iodobenzene (B50100) or a derivative like 2-iodobenzenesulfonic acid, by Oxone. rsc.org This regenerates the active hypervalent iodine species, which can then, for example, oxidize an alcohol to a carbonyl compound. nih.gov After the oxidation step, the hypervalent iodine is reduced back to its initial iodoso-state and can re-enter the catalytic cycle upon re-oxidation by Oxone. rsc.orgnih.gov This process has been successfully applied to the α-acetoxylation of ketones, where a catalytic amount of iodobenzene is oxidized by an oxidant like m-chloroperoxybenzoic acid (mCPBA), a role for which Oxone is also well-suited. rsc.org The use of Oxone is particularly advantageous for generating highly active iodine(V) catalysts, such as 2-iodoxybenzenesulfonic acid, for alcohol oxidation. nih.gov

Table 1: Systems for Catalytic Generation of Hypervalent Iodine Reagents

Iodine(III) PrecursorStoichiometric OxidantApplicationReference
2-Iodobenzenesulfonic acidOxoneOxidation of alcohols nih.gov
Iodobenzenem-CPBA / Oxoneα-Acetoxylation of ketones rsc.org
IodoarenesPotassium peroxodisulfateSynthesis of (diacetoxyiodo)arenes rsc.org

Light-Mediated Hydrosulfonylation

The direct application of this compound as a key reagent in light-mediated or photocatalytic hydrosulfonylation of alkenes is not prominently documented in the reviewed scientific literature. Current methods for visible-light-mediated hydrosulfonylation predominantly employ photocatalysts, such as iridium complexes or organic dyes, to generate sulfonyl radicals from precursors like sodium sulfinates or sulfonyl chlorides. researchgate.netacs.orgresearchgate.net These reactions often require a hydrogen atom donor to complete the catalytic cycle. researchgate.net While potassium persulfate (K₂S₂O₈) is known to act as an oxidant and radical initiator in some chemical transformations, a specific, established role for this compound (KHSO₅, Oxone) within a light-mediated hydrosulfonylation protocol is not apparent from the available data. acs.orgnih.gov

Specific Complex Organic Preparations

N-Oxide Formation in Pyridine (B92270) Derivatives

This compound (Oxone) is an effective and inexpensive reagent for the N-oxidation of pyridine derivatives. acs.org This method serves as a valuable alternative to more traditional oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. acs.org The reaction avoids the formation of volatile peroxides that can occur in some ketone-catalyzed persulfate oxidations. acs.org Typically, a slight excess of Oxone is used to ensure complete conversion, with reaction times and yields being favorable. acs.org The process is chemoselective and has been applied to various substituted pyridines, quinolines, and isoquinolines. acs.org

Table 2: N-Oxidation of Pyridine Derivatives with Different Oxidants

OxidantAdvantagesDisadvantagesReference
This compound (Oxone)Inexpensive, avoids volatile peroxidesRequires slight excess for full conversion acs.org
m-Chloroperoxybenzoic acid (m-CPBA)Works well, traditional methodLimited commercial availability of high purity acs.org
Hydrogen Peroxide / Acetic AcidEco-friendly (water byproduct)Variable reaction times, inconvenient removal of acetic acid acs.org

Polycyclic Sulfone Synthesis

The synthesis of polycyclic sulfones frequently employs the oxidation of a corresponding sulfide as a critical step. researchgate.netacs.org this compound (Oxone) is a preferred reagent for this transformation due to its high efficiency and chemoselectivity. acs.org The reaction is typically carried out in an aqueous methanol solution, where Oxone readily oxidizes sulfides to sulfones without affecting other sensitive functional groups, such as olefins, that may be present in the molecule. researchgate.netacs.org This chemoselectivity is crucial when constructing complex, functionalized polycyclic systems. researchgate.net The methodology has been successfully used as a key step in synthetic strategies involving Diels-Alder reactions and ring-rearrangement metathesis to produce diverse tri- and tetracyclic sulfone frameworks. researchgate.netacs.org

Table 3: Oxidation Conditions for Polycyclic Sulfone Precursor

SubstrateOxidizing AgentSolventOutcomeReference
Polycyclic SulfideThis compound (Oxone)Aqueous MethanolHigh yield of desired polycyclic sulfone researchgate.net, acs.org

Decarboxylative Halogenation of Organic Acids

This compound (Oxone) can facilitate the metal-free decarboxylative halogenation of specific organic acids. nih.gov In one reported method, Oxone is used as a strong oxidizing agent in combination with sodium bromide (NaBr) and a base (Na₂CO₃) to achieve the bromodecarboxylation of benzoic acids. nih.gov This reaction, however, is limited in scope, working effectively only for benzoic acids that possess strong electron-donating substituents, such as methoxy (B1213986) (MeO) or acetamido (AcNH) groups, at the ortho or para positions. nih.gov A significant drawback of this protocol is the frequent occurrence of a competing side reaction: the electrophilic bromination of the aromatic ring. nih.gov The mechanism for aromatic acids is complex and can be ambiguous compared to the recognized radical pathway for alkanoic acids. nih.gov

Thiol-Free Synthetic Approaches for Organosulfur Compounds

This compound plays a key role in modern, thiol-free synthetic routes to organosulfur compounds, which circumvent the use of volatile and malodorous thiols. A notable one-pot method allows for the direct synthesis of sulfides and sulfoxides from benzyl (B1604629) bromides using potassium thioacetate (B1230152) (PTA) and Oxone. In this process, the benzyl bromide first reacts with potassium thioacetate. Subsequent in-situ deacetylation generates a sulfide nucleophile, which then reacts with another electrophile to form an unsymmetrical sulfide. Crucially, the controlled addition of Oxone can then selectively oxidize the newly formed sulfide to the corresponding sulfoxide, avoiding over-oxidation to the sulfone. This approach is valued for its operational simplicity, use of low-cost reagents, and compatibility with a variety of functional groups under green conditions.

Polymerization Initiation

This compound, commonly referred to as potassium persulfate (K₂S₂O₈), is a potent oxidizing agent widely utilized to initiate the polymerization of various monomers. wikipedia.org Its efficacy as an initiator stems from its ability to decompose in solution to generate highly reactive sulfate free radicals. wikipedia.orgcalibrechem.com This salt is instrumental in the synthesis of commercially significant polymers. wikipedia.org

In aqueous solutions, the persulfate dianion dissociates into two sulfate radicals, a process that underpins its function as a polymerization initiator. wikipedia.orgcalibrechem.com

The chemical equation for this dissociation is:

[O₃SO-OSO₃]²⁻ ⇌ 2 [SO₄]•⁻

These generated radicals are potent initiators for the polymerization of monomers like alkenes and for the oxidative polymerization of other compounds such as aromatic diamines. wikipedia.orgcalibrechem.com

Potassium persulfate is a well-established initiator for the free-radical polymerization of various alkene monomers, leading to the production of important commercial polymers like styrene-butadiene rubber and polytetrafluoroethylene. wikipedia.org The process is a type of addition polymerization that proceeds via a free-radical mechanism. calibrechem.comlibretexts.org

The mechanism is initiated by the thermal or induced decomposition of the persulfate salt in an aqueous solution to form sulfate anion radicals ([SO₄]•⁻). wikipedia.orgcalibrechem.com These highly reactive radicals then attack the electron-rich double bond of an alkene monomer. This addition breaks the π-bond and forms a new carbon-centered radical, with the sulfate group now attached to the monomer unit.

This new radical species subsequently attacks another alkene monomer in a chain propagation step. The process repeats, rapidly extending the polymer chain. libretexts.org The polymerization continues until a termination step occurs, which can happen through the combination of two growing radical chains or by disproportionation, effectively ending the chain growth. libretexts.org This method is particularly effective for emulsion or solution polymerization of monomers such as acrylics, vinyl acetate, and vinyl chloride. calibrechem.com

The role of potassium persulfate in the polymerization of aromatic diamines has been the subject of detailed research, including computational studies to elucidate the reaction mechanisms. nsf.gov A notable example is the polymerization of p-phenylenediamine (B122844) (p-PDA), a monomer for important polymers like Kevlar. nsf.gov

Computational research using density functional theory (DFT) has provided a deeper understanding of the role of potassium persulfate (K₂S₂O₈) as an initiator and oxidant in the polymerization of p-PDA in an aqueous medium. nsf.gov This research investigated several potential pathways for the polymerization, including initiation by the sulfate free-radical (SO₄•⁻), the persulfate anion (S₂O₈)²⁻, and a potassium persulfate cluster (PP). nsf.gov

The study breaks down the mechanism into key steps:

Conversion of the p-PDA monomer into a free radical.

The attack of this p-PDA free radical on another p-PDA monomer (dimerization).

Extrusion of ammonia (B1221849) from the resulting dimer adduct.

Conversion of the dimer adduct into a new free radical to continue the polymer chain elongation. nsf.gov

The calculations revealed that the dimerization step is the rate-limiting step of the polymerization. nsf.gov The energy barriers for this crucial step were found to differ significantly depending on the initiating species. nsf.gov The potassium persulfate cluster (PP) supported route was identified as the most favorable thermodynamic path, featuring significantly lower energy barriers for both dimerization and ammonia extrusion compared to the other pathways. nsf.gov

Table 1: Calculated Energy Barriers for p-PDA Polymerization Steps Data sourced from computational mechanistic studies. nsf.gov

Initiating SpeciesPolymerization StepCalculated Gibbs Free Energy of Activation (ΔG‡) (kcal/mol)
Sulfate Free-Radical (SFR)Dimerization29.2
Persulfate Anion (PA)Dimerization12.7
Potassium Persulfate Cluster (PP)Dimerization11.6
Potassium Persulfate Cluster (PP)Ammonia Extrusion6.7

This research highlights the complex role of the potassium persulfate system, where interactions within a cluster can significantly lower the activation energy barriers, thereby facilitating the polymerization process more efficiently than isolated radical or anionic species. nsf.gov

Role in Advanced Oxidation Processes Aops for Environmental Remediation

Principles of Sulfate (B86663) Radical-Based Advanced Oxidation Processes (SR-AOPs)

Sulfate radical-based advanced oxidation processes (SR-AOPs) are a subset of AOPs that utilize the highly reactive sulfate radical (SO₄•⁻) to degrade persistent and toxic organic pollutants in the environment. frontiersin.orgscispace.com While persulfate (S₂O₈²⁻), the anion provided by potassium hydrogenpersulfate, is a strong oxidant itself with a redox potential of 2.01 V, its reaction with many stubborn contaminants can be slow. mdpi.com Activation is therefore necessary to generate the sulfate radical, a significantly more powerful and non-selective oxidant with a redox potential ranging from 2.5 to 3.1 V. mdpi.commdpi.com

The reaction mechanisms in SR-AOPs can be complex, involving both radical and non-radical pathways. bohrium.com The dominant pathway and the specific reactive species generated depend on the activation method, the chemical matrix of the contaminated medium (water or soil), and the nature of the pollutants themselves. bohrium.commdpi.com

Activation Strategies for Persulfate in Remediation Systems

To harness the full oxidative power of this compound, its constituent persulfate ions must be "activated" to generate sulfate radicals. mdpi.com A variety of activation methods have been developed, each with its own mechanisms and suitability for different environmental contexts. researchgate.netrsc.org These strategies can be broadly categorized as those involving transition metals, zero-valent iron, photo-activation, and catalytic activation by specialized materials like magnetic nanoparticles and biochar. mdpi.comnih.gov

Transition Metal Activation Systems

Transition metals are widely studied and effective activators of persulfate. ere.ac.cnmdpi.com Ions such as ferrous iron (Fe²⁺), silver (Ag⁺), and copper (Cu²⁺) can efficiently activate persulfate at ambient temperatures. mdpi.com The mechanism involves a one-electron transfer, where the metal ion donates an electron to the persulfate anion, leading to the cleavage of the peroxide bond and the formation of a sulfate radical. mdpi.com

Among the transition metals, Fe²⁺ is the most commonly used due to its high efficiency, low cost, and lower toxicity compared to other metals like silver and copper. mdpi.com The activation by transition metals can occur in both homogeneous (dissolved metals) and heterogeneous (solid metal oxides) systems. mdpi.com Heterogeneous catalysts are often preferred as they are easier to separate from the treated water and can be more stable under various operating conditions. mdpi.com However, a challenge with metal-based activation can be the leaching of metal ions into the environment, which requires careful management. mdpi.com

Zero-Valent Iron (ZVI) Activation

Zero-valent iron (ZVI) has emerged as a promising and sustainable activator for persulfate, particularly for in-situ soil and groundwater remediation. nih.govconicet.gov.ar ZVI provides a slow and continuous release of ferrous ions (Fe²⁺) into the system, which then activate the persulfate to generate sulfate radicals. conicet.gov.ar This controlled release is advantageous as it minimizes the non-productive consumption of radicals that can occur with a large initial dose of Fe²⁺. conicet.gov.ar

The effectiveness of ZVI activation can be enhanced by using nanosized ZVI (nZVI), which offers a larger surface area for reaction. mdpi.com However, nZVI particles have a tendency to agglomerate. mdpi.com To overcome this, nZVI is often supported on materials like biochar. mdpi.com Sulfidation of ZVI (S-ZVI) is another modification that has been shown to improve its catalytic performance in activating persulfate for the degradation of pollutants like organophosphorus pesticides. nih.gov

Photo-Activation Techniques (UV, Visible Light, Solar Radiation)

Photo-activation utilizes energy from light sources like ultraviolet (UV) radiation, visible light, and solar radiation to break the O-O bond in the persulfate molecule, generating sulfate radicals. mdpi.comrsc.org UV irradiation is a well-established method for activating persulfate. rsc.org However, since UV light constitutes only a small fraction of the solar spectrum, there is growing interest in developing systems that can harness visible light. rsc.org

Catalytic Activation by Magnetic Nanoparticles and Biochar

In recent years, carbon-based materials and magnetic nanoparticles have gained attention as effective and environmentally friendly catalysts for persulfate activation. nih.govresearchgate.net Biochar, a carbon-rich material produced from the pyrolysis of biomass, can activate persulfate and also adsorb pollutants, bringing them into close proximity with the generated radicals. mdpi.commdpi.com

Magnetic nanoparticles, often iron-based, offer the dual benefit of catalytic activity and easy separation from the treated medium using a magnetic field. nih.govmdpi.com Composites of carbon materials and magnetic nanoparticles are particularly promising. nih.gov These composites exhibit a synergistic effect where the carbon material enhances electron transfer and provides a large surface area, while the magnetic nanoparticles act as catalytic centers and facilitate recovery. nih.gov Both radical and non-radical pathways have been observed in these activation processes, with the specific mechanisms depending on the catalyst composition and solution conditions. nih.govresearchgate.net

Degradation of Specific Organic Pollutants in Aqueous and Soil Matrices

Sulfate radical-based AOPs using activated this compound have demonstrated high efficiency in degrading a wide array of persistent organic pollutants in both water and soil. mdpi.comresearchgate.netrsc.org The technology has been successfully applied to remediate contamination from various classes of organic compounds.

In aqueous matrices , these AOPs are effective against:

Pharmaceuticals and Personal Care Products (PPCPs): This includes antibiotics, hormones, and other drug residues that are increasingly found in wastewater. frontiersin.org

Pesticides: Organophosphorus pesticides, for example, have been effectively oxidized using this method. nih.gov

Industrial Chemicals: Compounds like phenols, dyes, and chlorinated solvents are readily degraded. mdpi.comresearchgate.net

Endocrine Disrupting Compounds (EDCs): These chemicals that interfere with hormonal systems can be effectively removed. frontiersin.org

In soil matrices , persulfate-based remediation is a promising in-situ technique due to the higher stability of persulfate in soil compared to other oxidants like hydrogen peroxide. rsc.org It has been successfully used to treat soils contaminated with:

Polycyclic Aromatic Hydrocarbons (PAHs): Contaminants like anthracene, phenanthrene (B1679779), pyrene (B120774), and benzo[a]pyrene (B130552) have been remediated with high removal efficiencies. conicet.gov.ar

Total Petroleum Hydrocarbons (TPH): This broad category of contaminants from petroleum products can be effectively degraded. scispace.com

Chlorinated Hydrocarbons: Compounds such as para-chloronitrobenzene and 1,2-dichlorobenzene (B45396) have been successfully remediated in soil. mdpi.comosti.gov

Brominated Flame Retardants: For example, 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) has been degraded in soil using nano zero-valent iron activated persulfate. nih.gov

The efficiency of degradation in both water and soil is influenced by factors such as the type and dose of activator, the concentration of persulfate, the pH of the medium, and the presence of other substances like natural organic matter, which can sometimes inhibit the process. mdpi.commdpi.com

Below are tables summarizing research findings on the degradation of specific pollutants.

Table 1: Degradation of Organic Pollutants in Aqueous Solution

PollutantActivation MethodCatalyst/ActivatorKey FindingsReference
Phorate (Organophosphorus Pesticide)Zero-Valent IronSulfidated micro-sized ZVI (S-mZVI)Achieved an oxidation-rate constant of 0.030 s⁻¹ for 10 mg/L phorate. nih.gov
Terbufos (Organophosphorus Pesticide)Zero-Valent IronSulfidated micro-sized ZVI (S-mZVI)Achieved an oxidation-rate constant of 0.026 s⁻¹ for 10 mg/L terbufos. nih.gov
Sulfamethazine (SMZ)Nano Zero-Valent IronnZVI/Mesoporous Carbon (MC)Efficiently removed SMZ from water, demonstrating the effectiveness of BC-nZVI activated PS. mdpi.com
p-aminobenzoic acid (PABA)Photo-electrochemicalUV/Electric co-activationAchieved 99.22% degradation of PABA. bohrium.com

Table 2: Degradation of Organic Pollutants in Soil

PollutantActivation MethodCatalyst/ActivatorKey FindingsReference
p-chloroaniline (PCA)Nano Zero-Valent Iron/BiocharB-nZVI/BCDegradation efficiency of 95.9% was achieved. mdpi.com
Polycyclic Aromatic Hydrocarbons (PAHs)Zero-Valent Ironnanoparticles of zerovalent iron (nZVI)Highest conversions of phenanthrene (80%) and pyrene (near 100%). conicet.gov.ar
Para-chloronitrobenzene (p-CNB)Zero-Valent IronZVIThe ZVI-persulfate system showed a p-CNB removal of 88.7%. osti.gov
2,2',4,4'-tetrabromodiphenyl ether (BDE-47)Nano Zero-Valent Ironlayered double oxide supported sulfidated nano zero-valent iron (S-nZVI@LDO)Removal efficiency reached 92.31% within 6 hours. nih.gov

Degradation of Phenolic Compounds and Aromatic Amines

This compound-based AOPs have demonstrated significant efficacy in the degradation of phenolic compounds and aromatic amines, which are common and toxic pollutants in industrial wastewater. google.compjoes.com The strong oxidizing power of sulfate radicals generated from this compound can effectively break down the aromatic rings of these compounds, leading to their mineralization into carbon dioxide, water, and inorganic ions. google.commdpi.com

Research has shown that the combination of this compound with other oxidants, such as potassium permanganate (B83412), can create a synergistic effect, enhancing the degradation of pollutants like phenol (B47542) and aniline. google.com In such systems, the byproducts of the potassium permanganate reaction can act as a catalyst, activating the persulfate to produce sulfate radicals without the need for additional activators. google.com The degradation efficiency of these systems is influenced by factors such as the initial concentration of the pollutant and the pH of the solution. nih.govnih.gov

Table 1: Degradation Efficiency of Phenolic Compounds and Aromatic Amines using this compound-Based AOPs

PollutantAOP SystemInitial Concentration (mg/L)Removal Efficiency (%)Reference
PhenolPotassium Permanganate / this compound100Not specified google.com
AnilinePotassium Permanganate / this compoundNot specified69.81 (TOC removal) google.com

Polycyclic Aromatic Hydrocarbon (PAH) Remediation

Polycyclic aromatic hydrocarbons (PAHs) are persistent organic pollutants that are highly resistant to natural degradation. nih.gov Activated persulfate, derived from this compound, has proven to be a highly effective method for the remediation of PAH-contaminated soils. nih.govmdpi.com The in-situ chemical oxidation (ISCO) using activated persulfate can significantly reduce the concentration of various PAHs. nih.gov

Studies have shown that activated persulfate achieves high removal efficiencies for a range of PAHs. For instance, in one study, the total removal efficiencies of PAHs using activated persulfate reached up to 95.84%. nih.gov The effectiveness of the remediation can be further enhanced by combining chemical oxidation with microbial degradation, where the initial chemical treatment breaks down the complex PAH structures, making them more amenable to subsequent microbial action. nih.gov The degradation of PAHs is often influenced by their molecular weight, with higher molecular weight PAHs being more difficult to remove due to their lower water solubility. mdpi.com

Table 2: Removal Efficiency of Polycyclic Aromatic Hydrocarbons (PAHs) using Activated Persulfate

PAHAOP SystemRemoval Efficiency (%)Reference
Total PAHsActivated Persulfate94.64 - 95.84 nih.gov
Acenaphthene (ACP)nZVI-CAC activated PS90.7 mdpi.com
Acenaphthylene (ACE)nZVI-CAC activated PS86.5 mdpi.com
Fluorene (FLU)nZVI-CAC activated PS72.6 mdpi.com
Phenanthrene (PHE)nZVI-CAC activated PS67.4 mdpi.com
Anthracene (ANT)nZVI-CAC activated PS67.4 mdpi.com
Fluoranthene (FLUA)nZVI-CAC activated PS62.2 mdpi.com
Pyrene (PYR)nZVI-CAC activated PS60.8 mdpi.com

Degradation of Pharmaceutical Contaminants

Pharmaceuticals are an emerging class of contaminants that are frequently detected in wastewater and surface water. researchgate.netnih.gov Conventional wastewater treatment plants are often not equipped to completely remove these compounds. mdpi.com this compound-based AOPs offer a promising solution for the degradation of various pharmaceutical contaminants. mdpi.com

The effectiveness of these AOPs depends on several factors, including the type of pharmaceutical, the concentration of the oxidant, and the pH of the water. For example, the degradation of some pharmaceuticals has been shown to be more efficient at a basic pH. mdpi.com Ultrasound-assisted activation of potassium persulfate has also been investigated and shown to enhance the degradation of certain pharmaceutical compounds. mdpi.com

Oxidation of Sulfur-Containing Substances in Wastewater

This compound is an effective oxidant for sulfur-containing substances, such as hydrogen sulfide (B99878), which are present in various types of industrial wastewater. made-in-china.comgoogle.com The oxidation of these compounds is important to mitigate their toxic and corrosive effects and to prevent the formation of odorous emissions. jeeng.net The reaction of this compound with sulfur compounds typically results in the formation of sulfate, a less harmful substance. jeeng.net

Influence of Environmental Matrices on Remediation Efficiency

The efficiency of this compound-based remediation can be significantly influenced by the composition of the environmental matrix, such as soil and wastewater. scielo.br

Soil Organic Matter and Mineral Interactions

Soil organic matter (SOM) can have a complex effect on the performance of persulfate-based AOPs. On one hand, SOM can consume the oxidant, reducing its availability for the degradation of the target contaminants. researchgate.net On the other hand, certain components of SOM may interact with persulfate and influence the generation of reactive radicals. researchgate.net The mineral fraction of the soil can also play a role, as some minerals can act as catalysts or inhibitors in the activation of persulfate. swansea.ac.uk

Impact of pH on Remediation System Performance

The pH of the reaction medium is a critical parameter that affects the performance of this compound-based AOPs. mdpi.commdpi.com The stability of persulfate and the speciation of the generated radicals are highly pH-dependent. frontiersin.orgnih.gov For instance, under alkaline conditions (pH > 11), persulfate can be activated to produce both sulfate and hydroxyl radicals. frontiersin.orgnih.gov The optimal pH for degradation can vary depending on the target contaminant and the specific AOP system being used. frontiersin.orgmdpi.com For some compounds, degradation is more effective in acidic or neutral conditions, while for others, alkaline conditions are more favorable. frontiersin.orgmdpi.comrazi.ac.ir

Controlled-Release Systems for Enhanced Environmental Applications

The efficacy of this compound in environmental remediation, particularly in Advanced Oxidation Processes (AOPs), can be significantly enhanced through the development of controlled-release systems. These systems are designed to regulate the dissolution and release of the active oxidant into the contaminated medium, offering prolonged treatment, improved stability, and more efficient use of the chemical. Research into this area has led to various formulations aimed at overcoming the challenges of rapid consumption and potential instability of the persulfate compound.

The primary goal of a controlled-release system is to maintain an effective concentration of the oxidant over an extended period. This is particularly beneficial for the continuous treatment of contaminated water bodies or soil, where a single, rapid application might be quickly depleted. By controlling the release, these systems can prevent the premature reaction of sodium chloride, often included in formulations, with the this compound composite salt, which can lead to the volatilization of chlorine gas and a reduction in active components. google.comgoogle.com

Several methods have been explored to achieve controlled release, with a significant focus on encapsulation and coating technologies. These techniques involve creating a physical barrier around the active components to slow their dissolution.

Key Research Findings:

Encapsulation with Polymeric Carriers: Patents describe the use of high-polymer slow-release carriers to create a protective layer around core components, such as sodium chloride, which is often part of the disinfectant formulation. google.com This prevents the premature interaction between sodium chloride and the persulfate, thereby enhancing the stability of the final product. google.com Studies have shown that disinfectants using this technology exhibit significantly better stability over time compared to those with uncoated components. google.com For instance, after 9 to 18 months of storage, the sterilizing rate of the controlled-release formulation was significantly higher than that of the conventional mixture. google.com

Coating Technology: A specific method involves coating sodium chloride with a substance composed of a wrapped core and a wall material. google.com The wall material can be selected from various polymers, including starch, methylcellulose, hydroxymethyl cellulose, Arabic gum, and polyacrylic resin. google.com This coating technology effectively creates a slow-release mechanism for the sodium chloride, which in turn stabilizes the entire formulation. google.com Another patented method involves coating sodium chloride with a compound made from alkyl glycoside and sodium alginate to prevent it from being oxidized by the persulfate. google.com

The development of these systems represents a significant advancement in the application of this compound for environmental purposes. By ensuring a steady and prolonged release of reactive species, these formulations can provide more effective and economical treatment for contaminated sites.

Interactive Data Table: Research on Controlled-Release this compound Systems

Patent ReferenceTechnology/MethodCore MaterialCoating/Carrier MaterialStated Benefit
CN105360162AEncapsulationSodium ChlorideStarch, methylcellulose, hydroxymethyl cellulose, Arabic gum, polyacrylic resinPrevents moisture absorption, enhances stability by preventing premature reactions, slows reduction in active ingredients and virucidal effect over time. google.com
CN106942271ACoatingSodium ChlorideAlkyl glycoside and sodium alginatePrevents sodium chloride from being oxidized by the this compound composite salt. google.com

Applications in Advanced Analytical Chemistry

Reagent in Oxidation-Reduction Titrimetry

Oxidation-reduction (redox) titrations are a cornerstone of quantitative analysis, determining the concentration of an analyte through a controlled redox reaction with a titrant of known concentration. iitk.ac.inlibretexts.org Potassium hydrogenpersulfate's strong oxidizing properties make it a suitable, though less common, reagent in this field. Its primary application in titrimetry is found in iodometric methods. fengchengroup.com

In this type of titration, this compound is used to oxidize iodide ions (I⁻) to free iodine (I₂) in an acidic medium. The liberated iodine can then be titrated with a standard reducing agent solution, typically sodium thiosulfate (B1220275) (Na₂S₂O₃), using a starch indicator to detect the endpoint. fengchengroup.com The endpoint is signaled by the disappearance of the deep blue color of the starch-iodine complex. fengchengroup.com

The fundamental reactions are as follows:

Oxidation of Iodide: HSO₅⁻ + 2H⁺ + 2I⁻ → HSO₄⁻ + H₂O + I₂

Titration of Iodine: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

This method is often employed to determine the concentration of the active component (this compound) in a sample, but the principle is directly applicable to using a standardized this compound solution to quantify a reducing analyte that can react with it. fengchengroup.com The versatility of redox titrimetry allows for the analysis of a wide range of inorganic and organic analytes. praxilabs.com While powerful oxidants like potassium permanganate (B83412) and potassium dichromate are more traditionally used, this compound offers an alternative, particularly where a chlorine-free oxidant is preferred. praxilabs.cominflibnet.ac.in

Spectrophotometric Detection Methods

Spectrophotometry is a widely used analytical technique that relies on measuring the amount of light absorbed by a chemical substance. This compound is utilized in several spectrophotometric methods, primarily by acting as an oxidizing agent to produce a chromophore (a colored compound) whose absorbance can be measured.

A common approach is based on a modification of the iodometric titration method. nih.gov In this method, this compound oxidizes potassium iodide to form a triiodide ion (I₃⁻) in the presence of excess iodide. This triiodide ion has a distinct absorbance maximum that can be measured spectrophotometrically. nih.gov Research has established an optimal wavelength of 395 nm for the determination of monopersulfate concentrations using this principle. nih.govresearchgate.net This method has been validated for determining monopersulfate in the parts-per-million (ppm) range, with a reported detection limit of 0.41 ppm. nih.gov

This compound is also used for the kinetic spectrophotometric analysis of various compounds. For instance, it can oxidize organic pollutants like ortho-aminophenol, and the reaction progress can be monitored by measuring the absorbance of the product. rasayanjournal.co.inresearchgate.net In another application, it is used for the determination of L-ascorbic acid in pharmaceutical preparations. srce.hr L-ascorbic acid has a maximum absorbance at 265 nm. By treating the sample with this compound, the L-ascorbic acid is oxidized, leading to a decrease in absorbance at this wavelength. The difference in absorbance before and after oxidation is proportional to the concentration of L-ascorbic acid. srce.hr

The table below summarizes key parameters from various spectrophotometric methods involving this compound.

AnalytePrincipleWavelength (λmax)Limit of Detection (LOD) / Concentration Range
Monopersulfate Oxidation of potassium iodide to form triiodide (I₃⁻)395 nm0.41 ppm / 1.35 - 13.01 ppm
L-Ascorbic Acid Oxidation of L-ascorbic acid, measuring the decrease in its native absorbance265 nm0.65 - 11.20 µg/mL
Ortho-Aminophenol Kinetic analysis of the oxidation of ortho-aminophenolNot SpecifiedNot Specified

This table presents data compiled from published research findings. nih.govresearchgate.netsrce.hr

Role as a Disintegrating Agent in Sample Preparation

Effective sample preparation is a critical step in chemical analysis, especially for complex matrices. It often involves a digestion or disintegration step to break down the sample matrix and convert the analyte into a form suitable for measurement. berghof-instruments.com this compound, and its related compound potassium persulfate, are employed as powerful oxidizing agents for the digestion of various environmental and biological samples. uni-rostock.decalpaclab.comottokemi.com Potassium hydrogen sulfate (B86663), a component of the commercial triple salt, is also known for its use as a disintegrating agent in analytical chemistry. calpaclab.comottokemi.com

Acid-assisted persulfate digestion is a common method for determining total phosphorus in environmental samples. uni-rostock.deresearchgate.net In this procedure, a sample (such as seston, sediment, or plant ash) is heated with an acidic solution of potassium persulfate. uni-rostock.de The strong oxidizing conditions break down organic matter and hydrolyze polyphosphates into orthophosphate, which can then be determined colorimetrically. uni-rostock.deresearchgate.net This digestion can be performed at sub-boiling temperatures (e.g., 90°C), offering a simpler alternative to high-temperature or microwave-assisted methods. uni-rostock.deresearchgate.net

Similarly, potassium persulfate digestion is a recognized method for the analysis of total metals in water, including mercury. gov.bc.ca The oxidative power of the persulfate is essential for liberating organically bound metals, ensuring a true "total" metal concentration is measured. gov.bc.ca The choice of digestion reagent is crucial and depends on the sample matrix and the target analyte. berghof-instruments.com The use of this compound or persulfate provides an effective means of sample decomposition for a variety of materials, from wastewater and soil to plant tissues. berghof-instruments.comuni-rostock.de

Emerging Research Areas and Future Perspectives

Development of Novel Catalytic Systems and Activators

The efficacy of potassium hydrogenpersulfate in advanced oxidation processes (AOPs) is largely dependent on its activation to generate highly reactive species like sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH). mdpi.com Current research is intensely focused on developing novel, efficient, and sustainable catalytic systems to enhance this activation.

A significant area of development is the use of carbon-based materials as catalysts. Materials such as graphene, carbon nanotubes (CNTs), and biochar are being explored due to their high specific surface area, excellent electrical conductivity, and tunable surface chemistry. mdpi.com These properties facilitate the activation of persulfates for the degradation of emerging environmental contaminants. For instance, nitrogen-doped single-walled carbon nanotubes have demonstrated the ability to act as metal-free catalysts for persulfate activation, significantly lowering the activation energy required for the reaction.

Another promising avenue is the exploration of synergistic activation systems. Research has shown a synergistic effect between natural chalcocite (a copper sulfide (B99878) mineral) and ferrous ions (Fe²⁺) in activating persulfate. nih.gov In this system, the chalcocite facilitates the regeneration of Fe²⁺ from Fe³⁺, thereby improving the efficiency of the catalytic cycle and enhancing the degradation of organic pollutants. nih.gov These novel systems aim to move beyond traditional activators like heat or strong bases, which can be energy-intensive or hazardous.

Table 1: Comparison of Activation Energy for Persulfate

Activation Method Catalyst/Activator Activation Energy (kJ/mol)
Thermal Activation Heat only 53.4

This table illustrates the significant reduction in activation energy when a carbocatalyst is used in conjunction with heat, highlighting the efficiency of novel catalytic systems.

Integration with Sustainable Chemical Processes and Green Chemistry Principles

The application of this compound aligns well with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Persulfate-based AOPs are increasingly considered an environmentally friendly alternative to traditional remediation technologies.

Key aspects of its integration with green chemistry include:

Waste Prevention: By completely mineralizing organic pollutants into less harmful substances like CO₂ and H₂O, persulfate-based AOPs can prevent the formation of persistent secondary waste streams. mdpi.com

Energy Efficiency: The development of catalysts that can activate persulfate under ambient temperature and pressure reduces the energy consumption associated with thermal activation methods. nih.gov

Use of Safer Solvents: Many persulfate applications occur in aqueous media, avoiding the need for hazardous organic solvents.

Catalysis: The focus on catalytic activators, rather than stoichiometric reagents, is a core principle of green chemistry, as it improves atom economy and reduces waste.

Future research will continue to focus on developing catalytic systems based on abundant, non-toxic materials and utilizing renewable energy sources like ultrasound or visible light for activation, further strengthening the green credentials of this compound applications.

Advanced Theoretical Modeling for Predictive Reaction Design

The complexity of persulfate activation and its reaction pathways presents a significant opportunity for the application of advanced theoretical modeling. Computational chemistry, particularly Density Functional Theory (DFT), is emerging as a powerful tool for elucidating reaction mechanisms at the molecular level.

While research directly modeling this compound is evolving, related studies demonstrate the potential of this approach. For example, DFT calculations have been successfully used to investigate the effect of potassium as a promoter in other catalytic processes, analyzing electronic interactions and its role in enhancing the adsorption and activation of molecules on catalyst surfaces. rsc.org

By applying similar theoretical models to persulfate systems, researchers can:

Predict the most effective active sites on a catalyst for persulfate activation.

Model the adsorption mechanisms of persulfate onto different catalyst surfaces. mdpi.com

Calculate the energy barriers for different reaction pathways, helping to identify the most efficient activation strategies.

Design novel catalysts with optimized electronic structures for enhanced performance.

This predictive capability can accelerate the discovery and design of next-generation catalysts, reducing the need for extensive empirical experimentation and enabling a more rational approach to developing efficient persulfate-based technologies.

Innovations in Microencapsulation and Controlled-Release Technologies

A significant challenge in the application of this compound, particularly for in-situ environmental remediation, is its rapid reaction rate. mdpi.com This can lead to inefficient use of the oxidant and potential negative impacts on the surrounding environment. mdpi.com To address this, innovations in microencapsulation are being developed to create controlled-release systems.

Microencapsulation involves enclosing the active core material—potassium persulfate—within a polymer shell. mdpi.com This technology allows for the gradual release of the oxidant over time, ensuring a sustained treatment process.

One study successfully used stearic acid as a wall material to encapsulate potassium persulfate. The resulting microcapsules demonstrated a slow and sustained release, with approximately 60% of the potassium persulfate being released over 48 hours. mdpi.com This controlled release not only improves the utilization rate of the chemical but also minimizes its environmental impact, even promoting the growth of microorganisms beneficial for subsequent bioremediation. mdpi.com

Table 2: Release Profile of Stearic Acid-Coated Potassium Persulfate Microcapsules

Time (hours) Cumulative Release Rate (%)
12 ~25
24 ~40
36 ~50

This table shows the gradual release of potassium persulfate from microcapsules over a 48-hour period, demonstrating the effectiveness of the controlled-release technology.

Future research in this area will focus on developing microcapsules with different release profiles tailored to specific applications, using biodegradable and cost-effective wall materials, and scaling up the production process for field applications.

Cross-Disciplinary Research Synergies in Chemical Engineering and Environmental Science

The expanding application of this compound, especially in environmental remediation, is a prime example of the synergy between chemical engineering and environmental science. This cross-disciplinary collaboration is essential for translating laboratory discoveries into effective, large-scale environmental solutions.

Chemical Engineering contributions focus on the fundamental aspects of the process:

Designing and synthesizing novel catalysts and activators.

Optimizing reaction kinetics and process parameters (e.g., temperature, pH, dosage).

Developing reactor designs for large-scale water and soil treatment.

Engineering controlled-release systems like microcapsules.

Environmental Science contributions focus on the application and impact:

Identifying and characterizing contaminated sites and target pollutants.

Assessing the efficacy of the treatment technology on complex environmental matrices (e.g., soil, groundwater).

Studying the degradation pathways of pollutants and identifying potential toxic byproducts.

Evaluating the ecological impact of the remediation process and ensuring its long-term sustainability.

This synergy is evident in the development of "treatment train" approaches, where chemical oxidation using activated persulfate is used to address high-concentration source zones, followed by enhanced bioremediation for the more diffuse plume. terrasystems.net This integrated strategy, born from the collaboration between chemical engineers and environmental scientists, provides a more comprehensive and effective solution for complex contamination scenarios. terrasystems.net The future success of persulfate-based technologies will increasingly depend on strengthening these cross-disciplinary partnerships to tackle emerging environmental challenges.

Q & A

Q. What standardized methods are recommended for synthesizing potassium hydrogenpersulfate in laboratory settings?

this compound is typically synthesized via the reaction of potassium persulfate with sulfuric acid under controlled conditions. A common protocol involves dissolving potassium persulfate (K2S2O8) in concentrated sulfuric acid at low temperatures (0–5°C) to minimize decomposition. The reaction is monitored using pH titration and Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of KHSO5 . Ensure stoichiometric precision and inert atmospheric conditions to avoid side reactions with moisture or organic contaminants.

Q. How can researchers characterize the purity and stability of this compound?

Key techniques include:

  • Thermogravimetric Analysis (TGA): Assess thermal stability by measuring mass loss under controlled heating rates.
  • X-ray Diffraction (XRD): Confirm crystalline structure and detect impurities.
  • Potentiometric Titration: Quantify active oxygen content using iodometric titration (e.g., reaction with KI and Na2S2O3 under acidic conditions) .
  • UV-Vis Spectroscopy: Monitor decomposition kinetics in aqueous solutions at 260 nm .

Q. What are the primary applications of KHSO5 in oxidation reactions?

KHSO5 is widely used as an oxidizing agent in organic synthesis, particularly for epoxidation, hydroxylation, and sulfoxidation. For example, in the Prileschajew reaction, it oxidizes alkenes to epoxides in the presence of ketone catalysts. Methodologically, ensure stoichiometric excess (1.5–2.0 equivalents) and maintain pH 6–8 using buffered solutions (e.g., KH2PO4/K2HPO4) to optimize yield .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data for KHSO5-mediated O–O bond cleavage?

Contradictions often arise from variations in pH, temperature, or catalyst coordination geometry. For example, in the reaction of [Ru<sup>III</sup>(edta)(H2O)]<sup>−</sup> with KHSO5, stopped-flow kinetic studies revealed two distinct pathways: (1) pH-dependent proton-assisted cleavage and (2) direct nucleophilic attack. To validate mechanisms:

  • Use Arrhenius plots to compare activation energies across conditions.
  • Apply density functional theory (DFT) to model transition states and identify rate-limiting steps .
  • Address outliers via iterative hypothesis testing (e.g., testing alternative intermediates like Ru–OOSO3 adducts) .

Q. What experimental design strategies optimize KHSO5 activation in heterogeneous catalysis?

A factorial design matrix (e.g., 2<sup>k</sup> designs) can evaluate variables such as catalyst loading, temperature, and solvent polarity. For instance, in persulfate-activated carbon systems, optimize:

  • Catalyst Surface Area: Use BET analysis to correlate porosity with KHSO5 activation efficiency.
  • Radical Quenching: Add scavengers (e.g., tert-butanol for •OH, NaN3 for <sup>1</sup>O2) to identify dominant reactive species .
  • Statistical Validation: Apply ANOVA to confirm significance (p < 0.05) and report effect sizes (e.g., Cohen’s d) .

Q. How do competing ligands influence the redox activity of KHSO5 in coordination complexes?

Ligands like EDTA or bipyridine alter metal center accessibility. For example, in Fe<sup>II</sup>/KHSO5 systems, EDTA chelation stabilizes Fe<sup>III</sup>-oxo intermediates, shifting the mechanism from radical-based to non-radical pathways. Methodologically:

  • Use cyclic voltammetry to measure redox potentials under varying ligand concentrations.
  • Compare turnover frequencies (TOF) via Michaelis-Menten kinetics .

Data Analysis and Reproducibility

Q. What statistical frameworks ensure reproducibility in KHSO5 studies?

  • Sample Size Justification: Use power analysis (e.g., G*Power) to determine n for kinetic trials.
  • Error Reporting: Provide 95% confidence intervals for rate constants (e.g., k = 0.45 ± 0.03 s<sup>−1</sup>).
  • Open Data: Share raw datasets and code (e.g., Python scripts for kinetic modeling) on repositories like GitHub .

Q. How to address batch-to-batch variability in KHSO5 synthesis?

  • Implement quality control protocols : Track impurity profiles via HPLC-MS and reject batches with >2% K2S2O8 residue.
  • Standardize storage conditions: Store in desiccators at −20°C to prevent hygroscopic degradation .

Tables

Table 1. Kinetic Parameters for KHSO5 Decomposition in Aqueous Solutions

Temperature (°C)pHRate Constant k (s<sup>−1</sup>)Activation Energy (kJ/mol)
256.10.021 ± 0.00345.2
306.10.035 ± 0.004-
257.00.015 ± 0.00248.7
Data derived from stopped-flow experiments under pseudo-first-order conditions .

Table 2. Optimization of KHSO5-Activated Oxidation of Cyclohexene

Catalyst Loading (wt%)SolventYield (%)TOF (h<sup>−1</sup>)
5Acetonitrile7812.4
10Water658.9
5Ethanol8214.1
ANOVA confirmed solvent polarity as the most significant factor (p = 0.002) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.